

Natural occurrence and isolation of 4-hydroxy-2-methylcyclohexanone

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylcyclohexanone

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An In-Depth Technical Guide on the Natural Occurrence and Isolation of the 4-Hydroxy-2-methylcyclohexanone Scaffold

Executive Summary & Chemical Identity

As a Senior Application Scientist in natural product chemistry and drug development, I approach the 4-hydroxy-2-methylcyclohexanone scaffold (C₇H₁₂O₂, CAS: 102547-89-7)[1] not merely as a static molecule, but as a dynamic chiral building block. Featuring two stereocenters (C2 and C4), this alicyclic ketone exists in multiple diastereomeric forms (e.g., (2S,4R) and (2R,4S)).

In biological systems, the "naked" underivatized 4-hydroxy-2-methylcyclohexanone rarely accumulates due to its high reactivity. Instead, nature utilizes this core as a foundational motif for highly oxygenated secondary metabolites. The most prominent natural manifestation of this scaffold is 5,6-epoxy-4-hydroxy-2-methylcyclohexanone (commonly known as Dihydroepiepoformin)[2]. Understanding the isolation of these natural derivatives, alongside the synthetic derivation of the core scaffold, is critical for researchers developing novel antileishmanial agents, carbasugars, and higher terpenes.

Natural Occurrence and Biosynthetic Relevance

The highly functionalized derivatives of 4-hydroxy-2-methylcyclohexanone are predominantly found in the metabolomes of specific filamentous fungi.

- *Penicillium patulum*: Fermentation of this strain yields dihydroepiepoformin, which has been identified as a potent Interleukin-1 (IL-1) receptor antagonist, making it a target of interest for autoimmune and inflammatory disease research[3].
- *Geosmithia langdonii*: Often found as a bark beetle symbiont, this hypocrealean fungus produces a rich array of cyclohexanone and cyclohexenone metabolites. Bioassay-guided fractionation of *G. langdonii* extracts has revealed that these derivatives possess significant antileishmanial properties, offering a potential alternative to highly toxic pentavalent antimonials[4].

Quantitative Data: Antileishmanial Activity of Fungal Metabolites

The following table summarizes the biological activity of the 4-hydroxy-2-methylcyclohexanone derivatives and co-metabolites isolated from *G. langdonii* against *Leishmania donovani*[4].

| Compound Name | Structural Classification | IC ₅₀ against <i>L. donovani</i> (μM) |
|--|---------------------------|--|
| (+)-Epiepoformin | Epoxy-cyclohexenone | 6.9 |
| 2,5-Dihydroxybenzaldehyde | Aromatic Co-metabolite | 3.3 |
| 2,5-Dihydroxybenzyl alcohol | Aromatic Co-metabolite | 8.5 |
| 3-Hydroxytoluene | Aromatic Co-metabolite | 9.2 |
| (4S,5S)-4,5-dihydroxy-2-methylcyclohex-2-enone | Cyclohexenone derivative | 47.3 |
| Novel Compound 1 (Ref[4]) | Benzyl-benzene diol | 13.0 |

Upstream Fermentation and Downstream Isolation Protocols

To isolate the natural epoxidized derivatives of 4-hydroxy-2-methylcyclohexanone (such as dihydroepiepoformin), a rigorous, self-validating downstream processing workflow is required. The causality behind each step is rooted in exploiting the polarity and molecular weight of the target oxacycle[2].

Step-by-Step Isolation Methodology

Step 1: Fungal Cultivation

- Protocol: Inoculate *Geosmithia langdonii* (Accession No. 6161) or *Penicillium patulum* into Potato Dextrose Broth (PDB). Incubate at 28°C for 14–21 days under static or low-shear agitation.
- Causality: PDB provides an optimal carbon-to-nitrogen ratio that stresses the fungus just enough to trigger secondary metabolite biosynthesis, whereas richer media (like Tryptic Soy) suppress the target pathway[4].

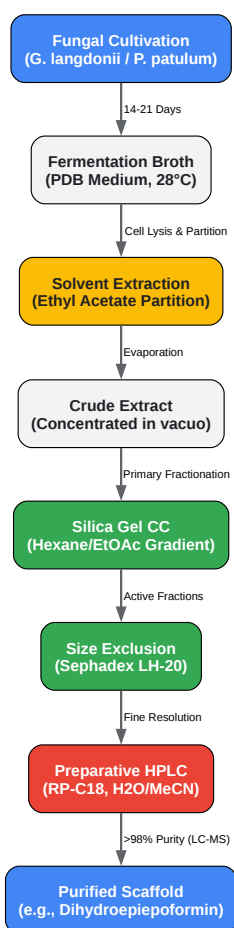
Step 2: Solvent Extraction

- Protocol: Filter the mycelial mass. Partition the cell-free broth with an equal volume of Ethyl Acetate (EtOAc) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo at 40°C.
- Causality & Self-Validation: EtOAc is chosen because its polarity perfectly matches the mid-polar oxygenated cyclohexanones while leaving highly polar primary sugars and amino acids in the aqueous waste. Self-Validation Check: Perform a rapid LC-MS on the crude extract. The presence of the target mass (e.g., m/z 143 [M+H]⁺ for dihydroepiepoformin) must be confirmed before proceeding to chromatography.

Step 3: Orthogonal Chromatographic Purification

- Protocol:

- Silica Gel CC: Load the crude extract onto a normal-phase silica column. Elute with a step gradient of Hexane/EtOAc.
- Size Exclusion: Pool the active fractions (monitored via TLC) and pass through a Sephadex LH-20 column using Methanol as the mobile phase.
- Prep-HPLC: Achieve final purity using a reversed-phase C18 column (H₂O/Acetonitrile gradient).
- Causality: This orthogonal approach separates first by polarity (Silica), then by molecular size (Sephadex, removing polymeric impurities), and finally by subtle hydrophobic differences (RP-HPLC), ensuring >98% purity for NMR characterization.



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Fig 1: Orthogonal downstream isolation workflow for fungal cyclohexanone metabolites.

Synthetic and Biocatalytic Access to the Core Scaffold

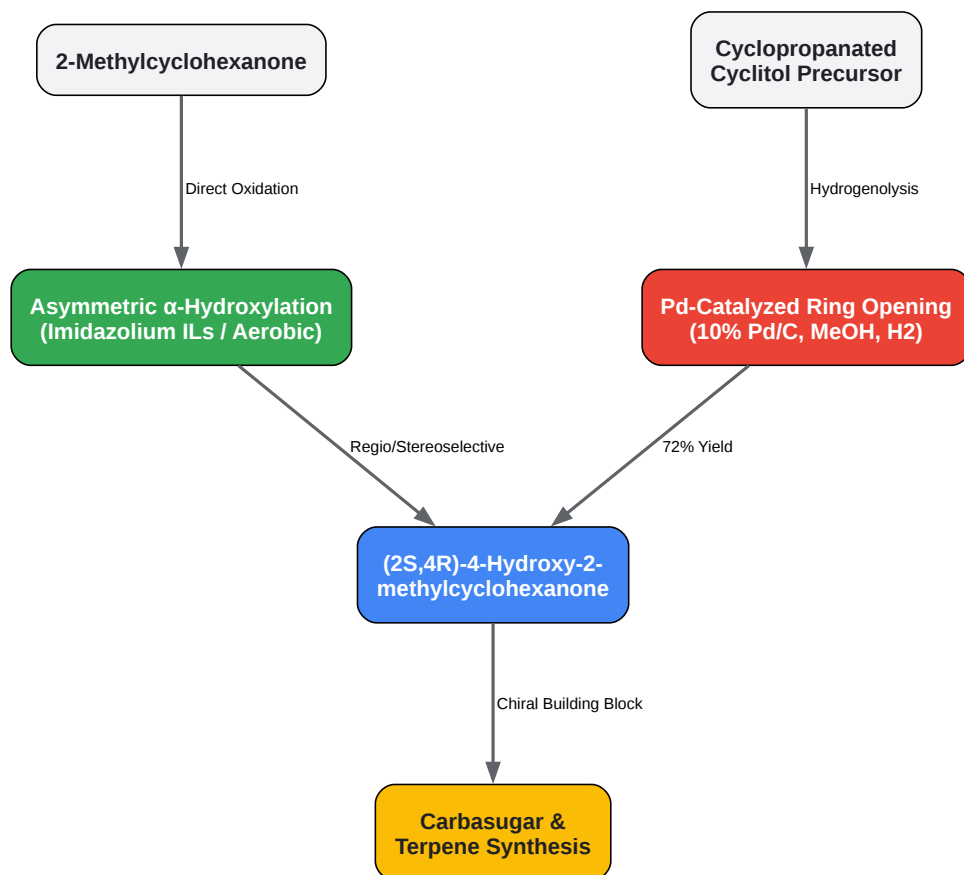
Because the underivatized 4-hydroxy-2-methylcyclohexanone is a vital precursor for synthesizing carbasugars (e.g., 5a-carba- α -D-rhamnopyranose) and pentacyclic triterpenes, researchers often rely on synthetic or biocatalytic derivation rather than natural extraction for the raw core.

Pathway A: Palladium-Catalyzed Ring Opening

- Protocol: Subject a cyclopropanated cyclitol precursor (e.g., (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one) to hydrogenolysis using 10% Pd/C in methanol under an H₂ atmosphere.
- Causality: The palladium catalyst drives the regioselective ring-opening of the strained cyclopropane intermediate. This method reliably yields (2S,4R)-4-hydroxy-2-methylcyclohexanone in ~72% yield, preserving the critical stereocenters required for downstream carbasugar synthesis[5].

Pathway B: Asymmetric α -Hydroxylation via Ionic Liquids

- Protocol: Perform aerobic α -hydroxylation of 2-methylcyclohexanone in a solvent mixture containing dimethyl sulfoxide (DMSO) and imidazolium-based ionic liquids (ILs).
- Causality: The free imidazolium cations in the IL mixture act as a pre-activating agent. By tuning the concentration of free cations, the reaction rate is significantly modulated. The cations stabilize the reaction intermediate, allowing for efficient and selective hydroxylation without the need for heavy-metal oxidants[6].



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Fig 2: Synthetic and biocatalytic pathways yielding the 4-hydroxy-2-methylcyclohexanone scaffold.

Analytical Characterization & Absolute Configuration

Once isolated or synthesized, the structural integrity of the 4-hydroxy-2-methylcyclohexanone scaffold must be rigorously verified.

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm the exact mass.
- Stereochemical Assignment: The absolute configuration at the C2 and C4 positions is determined using a modified Mosher esterification method. By reacting the secondary hydroxyl group with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) and analyzing the $\Delta\delta$ ($\delta_S - \delta_R$) values in ^1H NMR, the spatial orientation of the protons can be unambiguously assigned. This is further corroborated by 2D NOESY correlations, ensuring the 3D architecture matches the required biological or synthetic profile[4].

References

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